molecular formula C43H58O18 B022251 Urdamycin F CAS No. 104562-12-1

Urdamycin F

Cat. No.: B022251
CAS No.: 104562-12-1
M. Wt: 862.9 g/mol
InChI Key: YYDWXWUQQJUOKE-WIDMLWBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione” is a complex organic molecule. It features multiple hydroxyl groups and oxane rings, indicating its potential biological activity and relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of oxane rings and the introduction of hydroxyl groups. Common synthetic routes may include:

    Glycosylation reactions: to form oxane rings.

    Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

    Protecting group strategies: to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated compounds, ethers.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its multiple hydroxyl groups.

    Industry: Use in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound’s mechanism of action may involve:

    Interaction with enzymes: Inhibition or activation of specific enzymes.

    Binding to receptors: Modulation of receptor activity.

    Pathway modulation: Alteration of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione analogs.
  • Other tetrahydrobenzo[a]anthracene derivatives: .

Uniqueness

    Structural complexity: Multiple hydroxyl groups and oxane rings.

    Potential biological activity: Due to its unique structure.

Properties

CAS No.

104562-12-1

Molecular Formula

C43H58O18

Molecular Weight

862.9 g/mol

IUPAC Name

(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H58O18/c1-17-23(44)8-10-31(56-17)61-43-29(47)15-41(5,53)16-42(43,54)14-25(46)34-35(43)39(51)22-7-6-21(38(50)33(22)40(34)52)27-13-28(37(49)20(4)55-27)60-30-11-9-26(18(2)57-30)59-32-12-24(45)36(48)19(3)58-32/h6-7,17-20,23-28,30-32,36-37,44-46,48-50,53-54H,8-16H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-,26+,27-,28-,30+,31+,32+,36-,37-,41+,42+,43+/m1/s1

InChI Key

YYDWXWUQQJUOKE-WIDMLWBLSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C[C@H](C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)(C)O)O

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O

Synonyms

urdamycin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urdamycin F
Reactant of Route 2
Urdamycin F
Reactant of Route 3
Urdamycin F
Reactant of Route 4
Urdamycin F
Reactant of Route 5
Urdamycin F
Reactant of Route 6
Urdamycin F

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